2,4,6-Trimethoxypyridin-3-amine
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Overview
Description
2,4,6-Trimethoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyridine, featuring three methoxy groups attached to the 2nd, 4th, and 6th positions of the pyridine ring, and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxypyridin-3-amine typically involves the following steps:
Methoxylation: The introduction of methoxy groups into the pyridine ring can be achieved through a methoxylation reaction. This involves the reaction of pyridine derivatives with methanol in the presence of a catalyst such as sodium hydroxide.
Amination: The introduction of the amine group at the 3rd position can be accomplished through an amination reaction. This can involve the reaction of a suitable precursor, such as a halogenated pyridine derivative, with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the production of by-products and waste. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups and the amine group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
2,4,6-Trimethoxypyridin-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridin-3-amine: This compound has methyl groups instead of methoxy groups, which can result in different chemical and biological properties.
2,4,6-Trimethoxypyridine: Lacks the amine group at the 3rd position, which can affect its reactivity and applications.
2,4,6-Trimethoxyaniline: Aniline derivative with methoxy groups, differing in the position of the nitrogen atom.
Uniqueness
2,4,6-Trimethoxypyridin-3-amine is unique due to the presence of both methoxy groups and an amine group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4,6-trimethoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-11-5-4-6(12-2)10-8(13-3)7(5)9/h4H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYPHLZOPJSLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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